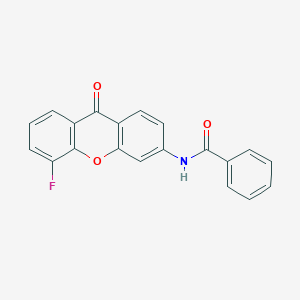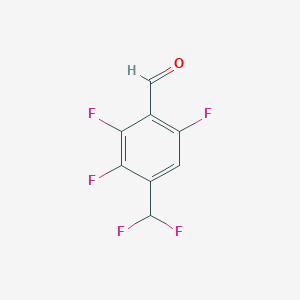
4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorinated compounds has been a topic of significant research. Flow microreactor synthesis has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency . A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent has been reported .Chemical Reactions Analysis
Fluorinated compounds can undergo a variety of chemical reactions. Selective difluoromethylation and monofluoromethylation methods, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation reagents and reactions, have been summarized .Physical and Chemical Properties Analysis
Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . The difference in chemical shift correlates with a molecule’s ability to act as a hydrogen-bond donor. Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated科学的研究の応用
Chromatographic Analysis
A study by Korhonen and Knuutinen (1984) explored the use of non-polar SE-30 capillary columns in gas-liquid chromatographic analyses. This included the separation of various chlorinated 4-hydroxybenzaldehydes, providing insights into the retention behavior influenced by the position and number of chlorine atoms, which is relevant for understanding the chromatographic behavior of fluorinated benzaldehydes like 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde (Korhonen & Knuutinen, 1984).
Solid Phase Organic Synthesis
Swayze (1997) investigated the use of electron-rich benzaldehyde derivatives, such as 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, as linkers for solid-phase organic synthesis. This research provides a foundation for the potential use of fluorinated benzaldehydes in similar applications (Swayze, 1997).
Catalytic Oxidation
Jiang et al. (2014) developed a Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization, important for transforming 4-hydroxybenzaldehydes into various aromatic carbonyl compounds. The methodology could potentially be adapted for fluorinated benzaldehydes like this compound (Jiang et al., 2014).
Adsorption and Selectivity Studies
Li et al. (2016) utilized various monoaldehyde compounds, including fluorinated variants, for creating microporous polyaminal networks. These networks showed increased surface areas and CO2 adsorption capabilities, suggesting potential uses for fluorinated benzaldehydes in adsorption processes (Li, Zhang, & Wang, 2016).
Spectroscopic Analysis
Itoh (2010) conducted emission and absorption spectroscopy studies on trifluorobenzaldehyde vapors, providing a framework for understanding the spectroscopic properties of fluorinated benzaldehydes. This research aids in the interpretation of spectral data for compounds like this compound (Itoh, 2010).
Liquid Crystal Mesophase Behavior
Jamain and Khairuddean (2021) synthesized compounds with Schiff base linking units, including benzaldehyde derivatives. This research could extend to fluorinated benzaldehydes, providing insights into their behavior in liquid crystal mesophases (Jamain & Khairuddean, 2021).
作用機序
特性
IUPAC Name |
4-(difluoromethyl)-2,3,6-trifluorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-5-1-3(8(12)13)6(10)7(11)4(5)2-14/h1-2,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEOITGJLAYXQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C=O)F)F)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
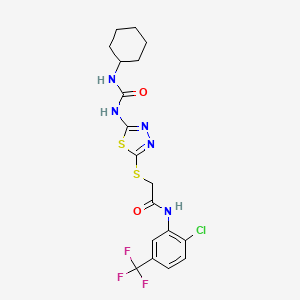
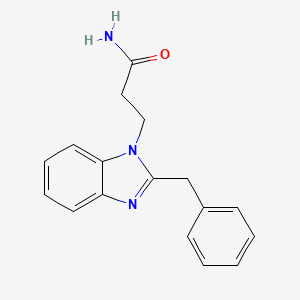
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2374328.png)
![3-(4,5-Dimethoxy-2-nitrophenyl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2374329.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2374331.png)
![1-[(5-Methylisoxazol-3-yl)carbonyl]-4-(2-phenoxyethyl)piperidine](/img/structure/B2374332.png)
![N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374338.png)
![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2374339.png)
![1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2374340.png)
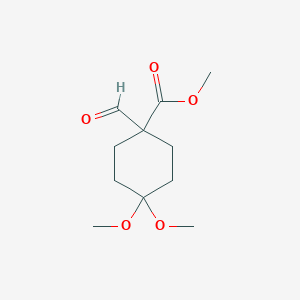
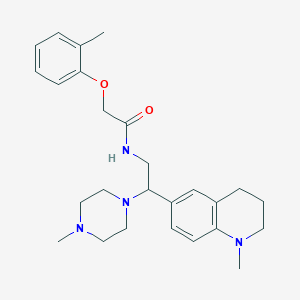
![N-cyclohexyl-4-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B2374344.png)
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2374345.png)
